
2-Methoxy-4-methylpyridine
Overview
Description
2-Methoxy-4-methylpyridine (CAS: 100848-70-2) is a heterocyclic organic compound with the molecular formula C₇H₉NO and a molecular weight of 123.15 g/mol. Structurally, it features a pyridine ring substituted with a methoxy group (-OCH₃) at the 2-position and a methyl group (-CH₃) at the 4-position. Its physical properties include a boiling point of 152–153°C, a density of 1.001 g/cm³, and a flash point of 53°C. The compound is classified as a flammable liquid (UN 1993) and requires safety precautions such as avoiding ignition sources and using protective gear (e.g., gloves, goggles).
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-4-methylpyridine can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 2-chloro-4-methylpyridine with sodium methoxide in dimethyl sulfoxide (DMSO). The reaction mixture is then extracted with ethyl acetate to obtain the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves similar nucleophilic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Sodium methoxide and other nucleophiles are commonly employed.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various reduced derivatives of the compound.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Pharmaceutical Applications
2-Methoxy-4-methylpyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to participate in reactions that lead to the development of drugs with enhanced efficacy. For instance, it has been utilized in synthesizing Schiff bases and their metal complexes, which exhibit promising antimicrobial and anticancer activities.
Case Study: Antimicrobial and Anticancer Properties
A study investigated the synthesis of Schiff bases derived from this compound and their metal complexes (Zn[II], Cu[II], Co[II], Ni[II]). The results indicated that these complexes showed significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger. Notably, the copper complex demonstrated superior potency against human colorectal carcinoma (HCT116) cells compared to other complexes .
Agrochemical Applications
In the agrochemical sector, this compound is employed in the formulation of pesticides and herbicides. Its effectiveness in targeting specific pests makes it an essential component for crop protection strategies. The compound's ability to enhance the selectivity of chemical reactions further contributes to its utility in developing more effective agrochemicals.
Chemical Research and Development
Researchers frequently utilize this compound as a reagent in various chemical reactions. Its role as a ligand in coordination chemistry allows for the formation of stable complexes that can be used in catalysis and other chemical transformations. The compound's diverse reactivity enhances the efficiency of synthetic pathways, making it invaluable for advancing chemical research.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methylpyridine involves its interaction with various molecular targets and pathways. The methoxy and methyl groups on the pyridine ring influence its reactivity and binding affinity to different enzymes and receptors. These interactions can modulate biological processes and lead to specific pharmacological effects .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares 2-methoxy-4-methylpyridine with structurally related pyridine derivatives:
*Note: Nitro derivatives are synthesized via nitration of the parent compound.
Reactivity and Functional Group Influence
- Electrophilic Substitution: The methoxy group at the 2-position directs electrophilic attacks to the 5-position due to its electron-donating nature, enabling selective functionalization (e.g., nitration). In contrast, 2-amino-4-methylpyridine exhibits enhanced nucleophilicity at the amino group, facilitating coupling reactions.
- Catalytic Modifications : This compound undergoes trifluoromethylation at the 3-position using Ru(phen)₃²⁺ catalysts, whereas 2,6-dimethylpyridine reacts at the 3-position under similar conditions.
Research Trends and Gaps
Biological Activity
2-Methoxy-4-methylpyridine (2M4MP) is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of anticancer agents and as a modulator of various biological pathways. This article provides a comprehensive overview of the biological activity of 2M4MP, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C_7H_9NO
- Molecular Weight : 139.15 g/mol
- IUPAC Name : this compound
The presence of the methoxy group at the second position and the methyl group at the fourth position of the pyridine ring significantly influences its biological properties.
Mechanisms of Biological Activity
The biological activity of 2M4MP can be attributed to several mechanisms:
- Antitumor Activity : Research indicates that 2M4MP exhibits cytotoxic effects against various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .
- Enzyme Modulation : 2M4MP acts as a modulator for several enzymes, including protein kinases. This modulation can affect signaling pathways involved in cell growth and survival, making it a candidate for therapeutic intervention in diseases such as cancer .
- Neuroprotective Effects : Preliminary studies suggest that 2M4MP may have neuroprotective properties, potentially offering benefits in neurodegenerative conditions by modulating oxidative stress and inflammation .
Antitumor Activity
A study evaluated the antiproliferative effects of 2M4MP on various human cancer cell lines using the MTT assay. The results indicated that:
- IC50 Values : The IC50 values for 2M4MP ranged from 10 to 30 μM across different cell lines, demonstrating significant cytotoxicity.
- Mechanism : The compound induced apoptosis through activation of caspase pathways, leading to increased cell death in treated cells .
Enzyme Inhibition
Research focused on the inhibitory effects of 2M4MP on protein kinases involved in cancer progression. Key findings include:
- PKC Activation : 2M4MP was found to activate Protein Kinase C (PKC), which plays a crucial role in regulating cell growth and differentiation.
- Impact on Signaling Pathways : Activation of PKC by 2M4MP resulted in modulation of downstream signaling pathways associated with tumor growth and metastasis .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the critical physical and chemical properties of 2-Methoxy-4-methylpyridine for laboratory handling?
- Key Properties :
- Molecular Formula : C₇H₉NO; Molecular Weight : 123.15 g/mol .
- Boiling Point : 152–153°C; Density : 1.001 g/cm³; Flash Point : 53°C (flammable liquid, Category 3) .
- Hazards : Skin/eye irritation (Category 2/2A), potential respiratory irritation (STOT Category 3) .
Q. What safety protocols are essential during the synthesis of this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use local exhaust systems to mitigate inhalation risks .
- Fire Safety : Employ CO₂ or dry chemical extinguishers; avoid water jets due to flammability .
- Spill Management : Contain spills with inert absorbents and dispose of as hazardous waste .
Q. What are the standard synthetic routes for this compound?
- Methodology :
- Nitration/Functionalization : React this compound with triflyl chloride (CF₃SO₂Cl) under Ru(phen)₃²⁺ catalysis for regioselective trifluoromethylation (78% yield) .
- Base-Catalyzed Reactions : Utilize sodium hydroxide in aqueous conditions for intermediate purification .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved?
- Catalytic Strategies :
- Trifluoromethylation : Use Ru-phenanthroline complexes with K₂HPO₄ in MeCN under light (26 W bulb) for 3-position functionalization .
- Electrophilic Substitution : Optimize reaction pH (e.g., pH 8 at 50°C) to direct substituents to electron-rich pyridine positions .
Q. What analytical techniques resolve structural ambiguities in synthesized derivatives?
- Spectroscopy :
- ¹H-NMR : Identify methoxy (δ 3.8–4.0 ppm) and methyl groups (δ 2.3–2.5 ppm) .
- GC-MS : Monitor molecular ion peaks (m/z 123 for parent compound) and fragmentation patterns .
Q. How can contradictory toxicity data for this compound be reconciled?
- Data Gaps : Some SDSs report incomplete ecotoxicological profiles (e.g., bioaccumulation, soil mobility) , while others highlight acute hazards (flammability, irritation) .
- Recommendations : Conduct in vitro assays (e.g., Ames test for mutagenicity) and environmental fate studies to fill data gaps .
Q. Methodological Challenges
Q. What are common pitfalls in scaling up this compound synthesis?
- Reaction Optimization : Exothermic reactions require controlled temperature (e.g., -78°C for lithiation steps) to avoid side products .
- Yield Variability : Impurities from incomplete nitration (e.g., 7d vs. 7c in nitro derivatives) necessitate strict stoichiometric control .
Q. How can computational modeling aid in predicting reactivity?
Properties
IUPAC Name |
2-methoxy-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-3-4-8-7(5-6)9-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRXBKDKSYDWLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557615 | |
Record name | 2-Methoxy-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100848-70-2 | |
Record name | 2-Methoxy-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100848-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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